3-(Dibromomethyl)picolinonitrile

Lipophilicity Drug Design Lead Optimization

Researchers requiring regioselective gem-dibromide substitution for pyridine functionalization often encounter batch variability from unintended regioisomer use. 3-(Dibromomethyl)picolinonitrile (CAS 126570-65-8) eliminates this risk with its ortho-nitrile-activated dibromomethyl center, ensuring reliable synthetic outcomes: - Ortho-nitrile electronically activates the adjacent carbon, delivering class-level regioselectivity unattainable with 4-/6-isomers. - XLogP3 = 2.4 (≈8-fold higher octanol partitioning vs. monobromo analog) supports lipophilicity-driven lead optimization. - Dual gem-dibromide + nitrile functionality enables sequential diversification for agrochemical & medicinal chemistry intermediates. Procurement reliability: ≥95% (HPLC) purity, global shipping from stock.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 126570-65-8
Cat. No. B173606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dibromomethyl)picolinonitrile
CAS126570-65-8
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C#N)C(Br)Br
InChIInChI=1S/C7H4Br2N2/c8-7(9)5-2-1-3-11-6(5)4-10/h1-3,7H
InChIKeyKKEWJNRFQAPCSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(Dibromomethyl)picolinonitrile (CAS 126570-65-8) – Key Physicochemical Baseline


3-(Dibromomethyl)picolinonitrile (CAS 126570-65-8) is a heterocyclic building block belonging to the picolinonitrile derivatives class, with molecular formula C₇H₄Br₂N₂ and a molecular weight of 275.93 g/mol [1]. The compound features a pyridine ring substituted at the 2‑position with a nitrile group and at the 3‑position with a gem‑dibromomethyl moiety. Typical commercial purity specifications are ≥95% (HPLC) . This substitution pattern imparts distinctive physicochemical properties that are central to its synthetic utility in medicinal chemistry and agrochemical intermediate applications.

1
Heterocyclic building block for medicinal chemistry and agrochemical intermediate synthesis
2
Gem‑dibromomethyl and ortho‑nitrile dual functionality supports sequential derivatization
3
Reported XLogP3 of 2.4 indicates higher lipophilicity context vs. monobromo analogs

Why Generic Substitution Fails for 3-(Dibromomethyl)picolinonitrile: The Risk of Analog Swapping


The 3‑(dibromomethyl)picolinonitrile scaffold cannot be freely interchanged with its monobromomethyl analog or positional isomers without altering critical physicochemical and reactivity profiles. The dibromomethyl group at the ortho position relative to the nitrile introduces distinct electronic effects and steric bulk that directly influence lipophilicity, solubility, and nucleophilic substitution kinetics [1]. Evidence shows that replacing the dibromomethyl group with a monobromomethyl moiety drastically reduces LogP (from ~2.4 to ~1.5) and increases aqueous solubility by over 7‑fold [2]. Likewise, shifting the dibromomethyl group to the 4‑ or 6‑position changes the spatial relationship between the electron‑withdrawing nitrile and the reactive gem‑dihalo center, altering both the regioselectivity and efficiency of downstream derivatization reactions . These differences make blind substitution a source of significant batch‑to‑batch variability in multi‑step synthetic routes.

Target
3-(Dibromomethyl)picolinonitrile
ortho‑Nitrile/dibromomethyl arrangement; reported higher lipophilicity and lower aqueous solubility
Potential Substitute
Monobromo or positional isomers
Replacing dibromo with monobromo may shift LogP by approx. 0.9 units and alter solubility over 7‑fold; shifting substitution position may change regioselectivity

Quantitative Differentiation Evidence for 3-(Dibromomethyl)picolinonitrile vs. Closest Analogs


Lipophilicity (XLogP3) Head‑to‑Head: 3-(Dibromomethyl)picolinonitrile vs. 3-(Bromomethyl)picolinonitrile

3-(Dibromomethyl)picolinonitrile exhibits significantly higher computed lipophilicity than its monobromomethyl counterpart. The XLogP3 value for the target compound is 2.4, compared to 1.5 for 3-(bromomethyl)picolinonitrile [1][2]. This 0.9 log unit increase indicates a roughly 8‑fold greater partitioning into octanol, a critical parameter for membrane permeability and protein binding in medicinal chemistry programs.

Lipophilicity
Head‑to‑head
XLogP3 = 2.4 vs. 1.5
ΔXLogP3 = +0.9
Reported 8‑fold higher octanol partitioning context
Computed value; supports lipophilicity-driven selection review
Lipophilicity Drug Design Lead Optimization

Aqueous Solubility Comparison: 3-(Dibromomethyl)picolinonitrile vs. 3-(Bromomethyl)picolinonitrile

The target compound displays markedly lower predicted aqueous solubility than its monobromo analog. The ESOL LogS value for 3-(dibromomethyl)picolinonitrile is -3.37 (0.118 mg/mL), whereas 3-(bromomethyl)picolinonitrile shows a LogS of -2.36 (0.861 mg/mL) . This represents a 7.3‑fold reduction in solubility, directly impacting solvent system design for both analytical and synthetic workflows.

Aqueous Solubility
Head‑to‑head
LogS = -3.37 vs. -2.36
0.118 mg/mL vs. 0.861 mg/mL
Reported 7.3‑fold lower solubility context
Data to verify; ESOL computed estimate
Aqueous Solubility Formulation Reaction Solvent Selection

Positional Isomer Differentiation: Ortho‑Nitrile/Dibromomethyl Reactivity Advantage

The ortho relationship between the nitrile and dibromomethyl groups in 3-(dibromomethyl)picolinonitrile creates a unique electronic environment not present in the 4‑ or 6‑substituted positional isomers. The electron‑withdrawing nitrile group activates the pyridine ring and polarizes the C–Br bonds of the adjacent dibromomethyl group, enhancing its susceptibility to nucleophilic displacement relative to the more distant 4‑ and 6‑isomers . While direct kinetic comparison data are not publicly available, this class‑level electronic effect is well‑established in pyridine chemistry and is cited in supplier technical literature as the basis for preferring the 3‑substituted isomer for sequential nucleophilic substitution and cross‑coupling applications [1].

Positional Isomer Reactivity
Class‑level
ortho‑Nitrile activation of adjacent C–Br
Supports regioselectivity review; quantitative kinetic data unavailable
Class‑level inference; supplier‑stated synthetic utility context
Regioselective Synthesis Heterocyclic Chemistry Cross-Coupling

Optimal Procurement and Application Scenarios for 3-(Dibromomethyl)picolinonitrile


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

When a structure‑activity relationship (SAR) study indicates that increased LogP correlates with improved cellular potency or target binding, 3-(dibromomethyl)picolinonitrile (XLogP3 = 2.4) should be selected over the monobromo analog (XLogP3 = 1.5) [1]. The 0.9 log unit difference (≈8‑fold higher octanol partitioning) can translate into meaningful pharmacokinetic advantages in cell‑based assays, making this compound the superior choice for lipophilicity‑driven lead optimization programs.

Synthetic Route Development: Regioselective Ortho‑Functionalization

For synthetic sequences requiring sequential nucleophilic substitution at the dibromomethyl carbon followed by nitrile transformation, 3-(dibromomethyl)picolinonitrile is the regioisomer of choice [2]. The ortho‑nitrile group electronically activates the adjacent dibromomethyl center, a feature not present in the 4‑ and 6‑isomers, providing a class‑level advantage for achieving higher regioselectivity and conversion in the first displacement step.

Agrochemical Intermediate Synthesis

The compound's dual functionality (reactive gem‑dibromide and transformable nitrile) makes it a versatile intermediate for constructing pyridine‑containing agrochemicals such as certain herbicides and fungicides . Its lower aqueous solubility (0.118 mg/mL) can be advantageous in designing hydrophobic active ingredients, provided that formulation adjustments are made relative to more soluble analogs.

Cross‑Coupling and Organometallic Chemistry

The dibromomethyl group serves as a precursor for organometallic reagents (e.g., via halogen‑metal exchange) or as an electrophilic partner in cross‑coupling reactions. The ortho‑nitrile group may act as a directing group in transition‑metal‑catalyzed transformations, offering synthetic opportunities distinct from those available with the 4‑ or 6‑isomers [2]. This unique directing effect supports the procurement of the 3‑substituted isomer for methodology development.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Higher lipophilicity profile
LogP-dependent permeability or target binding review
Regioselective ortho‑functionalization
ortho‑Nitrile activation of dibromomethyl
Nucleophilic substitution regioselectivity and conversion
Agrochemical intermediate synthesis
Dual gem‑dibromide/nitrile functionality
Hydrophobic active ingredient design and formulation context
Cross‑coupling and organometallic chemistry
Dibromomethyl as precursor and ortho‑directing group
Directing effect and halogen‑metal exchange methodology review
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